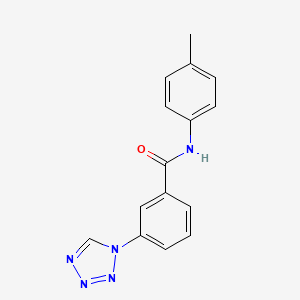![molecular formula C15H15FN2O3S B5730838 N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5730838.png)
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide, also known as N-(4-fluorophenylsulfonyl)-N-(4-methylphenyl)glycine amide (FMPGA), is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound was first synthesized in 2011 by a team of researchers from the University of California, San Diego, and has since been the subject of numerous studies investigating its properties and potential uses.
Mechanism of Action
The mechanism of action of FMPGA is not fully understood, but it is believed to involve the inhibition of DPP-IV. This enzyme is involved in the degradation of endogenous opioids, which play a key role in the regulation of pain. By inhibiting DPP-IV, FMPGA may be able to enhance the analgesic effects of opioids, leading to a reduction in pain.
Biochemical and Physiological Effects:
In addition to its potential as a treatment for neuropathic pain, FMPGA has also been studied for its effects on other physiological processes. For example, a study published in the Journal of Medicinal Chemistry found that FMPGA was able to reduce blood glucose levels in mice with type 2 diabetes. This suggests that FMPGA may have potential as a treatment for diabetes.
Advantages and Limitations for Lab Experiments
One advantage of FMPGA is its potency as an inhibitor of DPP-IV. This makes it a potentially useful tool for studying the role of DPP-IV in various physiological processes. However, one limitation of FMPGA is its relatively low solubility, which can make it difficult to work with in some experimental settings.
Future Directions
There are several potential future directions for research on FMPGA. One area of interest is its potential as a treatment for neuropathic pain. Further studies will be needed to determine its efficacy and safety in humans. Another area of interest is its potential as a treatment for diabetes. Future studies will be needed to determine the optimal dosage and administration route for this application. Additionally, there is potential for FMPGA to be used as a tool for studying the role of DPP-IV in other physiological processes.
Synthesis Methods
The synthesis of FMPGA involves a multi-step process that begins with the reaction of 4-fluorobenzenesulfonyl chloride with 4-methylphenylglycine in the presence of a base, such as triethylamine. This reaction produces N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide(4-fluorophenylsulfonyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide(4-methylphenyl)glycine, which is then converted to FMPGA through the addition of ammonia and subsequent purification.
Scientific Research Applications
FMPGA has been the subject of numerous studies investigating its potential applications in the field of medicine. One area of research has focused on its potential as a treatment for neuropathic pain. In a study published in the Journal of Medicinal Chemistry, FMPGA was found to be a potent inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the degradation of endogenous opioids. This suggests that FMPGA may be able to enhance the analgesic effects of opioids, making it a potential candidate for the treatment of neuropathic pain.
properties
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-11-2-6-13(7-3-11)18(10-15(17)19)22(20,21)14-8-4-12(16)5-9-14/h2-9H,10H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOUDLLUKFTRCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-[(4-methylbenzoyl)oxy]-1-benzothiophene-2-carboxylate](/img/structure/B5730758.png)
![2-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5730764.png)

![2-cyano-N-cyclohexyl-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5730787.png)



![3,4-dimethyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5730799.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5730812.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B5730818.png)
![3-[(2-hydroxy-3-methylbenzoyl)hydrazono]-N-(2-methoxydibenzo[b,d]furan-3-yl)butanamide](/img/structure/B5730831.png)

